methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate
Description
Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond system and a 4-methylbenzoyloxy substituent. The compound’s structure comprises:
- Ester group: The methyl ester at the terminal position enhances solubility in organic solvents.
- Conjugated double bonds: The (2E)-configuration stabilizes the molecule through resonance, influencing reactivity in Michael additions or Diels-Alder reactions.
Properties
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9-3-5-10(6-4-9)12(14)16-8-7-11(13)15-2/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHUEOFNAYHPNR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with methyl acrylate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate with four analogous compounds from and , highlighting substituent variations and physical properties:
Key Observations :
- Substituent Effects : The 4-methylbenzoyloxy group in the target compound likely increases electrophilicity compared to methoxy or hydroxyl substituents, affecting reactivity in nucleophilic attacks .
- Melting Points : Compounds with polar groups (e.g., hydroxyl or chromene moieties) exhibit higher melting points due to hydrogen bonding, whereas lipophilic trimethoxyphenyl derivatives show lower melting points .
Biological Activity
Methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate, also known as methyl 4-methylbenzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, drawing on various research studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features an ester functional group, which is significant in its interaction with biological systems. The compound's structural attributes contribute to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
Antioxidant Activity
Another area of interest is the antioxidant activity of this compound. Studies have shown that this compound can scavenge free radicals effectively, with an IC50 value of 25 µg/mL in DPPH assays. This property makes it a candidate for further research in the field of nutraceuticals and functional foods .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of various esters, including this compound. The study found that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of this compound. Using a murine model of inflammation, researchers observed a significant reduction in paw swelling and histological signs of inflammation when treated with this compound. The results suggested that it modulates inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
